![molecular formula C16H15FN6O2 B2699253 1-(2-fluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941875-56-5](/img/structure/B2699253.png)
1-(2-fluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
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Description
1-(2-fluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential physiological effects. In
Scientific Research Applications
Orexin Receptor Mechanisms in Compulsive Food Consumption
A study by Piccoli et al. (2012) on orexin receptors (OXRs) and their role in feeding, arousal, stress, and drug abuse highlights the importance of compounds targeting OXRs for potential therapeutic applications. The research investigated selective OXR antagonists' effects in a binge eating model in rats, suggesting that antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Enzyme Inhibition and Anticancer Investigations
Mustafa et al. (2014) synthesized urea derivatives to study their inhibition of various enzymes and effects on a prostate cancer cell line, demonstrating the potential of urea derivatives in developing new anticancer treatments (Mustafa, Perveen, & Khan, 2014).
Neuropeptide Y5 Receptor Antagonists
Research by Fotsch et al. (2001) on trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists explored modifications to optimize in vitro potency, leading to compounds with potential therapeutic applications in treating disorders associated with neurotransmitter dysregulation (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-12-8-6-11(7-9-12)23-15(20-21-22-23)10-18-16(24)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVKFHZCJKNXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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